molecular formula C13H26N2O3 B1396856 Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate CAS No. 864655-25-4

Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate

Cat. No. B1396856
M. Wt: 258.36 g/mol
InChI Key: UHHVOWADPHQJKX-UHFFFAOYSA-N
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Description

“Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H26N2O3 . It is a type of 4-aryl piperidine .


Synthesis Analysis

The synthesis of similar piperidone analogs has been described in the literature . A safe, scalable process via a Reformatsky-type reaction of iminium salt followed by Red-Al reduction has been reported .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate” has been analyzed using various techniques such as 1H NMR, 13C NMR, MS, and FT-IR . The compound has a molecular weight of 258.36 g/mol .


Chemical Reactions Analysis

The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 258.36 g/mol, an XLogP3-AA of 1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 .

Scientific Research Applications

Synthesis and Intermediate Role

  • Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate is a significant intermediate in the synthesis of various biologically active compounds. For instance, it has been used as a key intermediate in the synthesis of Vandetanib, an important drug used in cancer treatment. The synthesis involves steps like acylation, sulfonation, and substitution, with a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).
  • Another application in synthesis is its role in creating tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the production of Crizotinib, a drug used in cancer therapy. This synthesis starts from tert-butyl-4-hydroxypiperdine-1-carboxylate and achieves a yield of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Structural Analysis and Derivatives

  • The compound also serves as a precursor for enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. These derivatives are synthesized from a common 4,6-dioxopiperidinecarboxylate precursor, demonstrating its versatility in producing a range of structurally diverse compounds (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).
  • X-ray studies have been conducted on derivatives of this compound, providing insights into its molecular structure. For example, the study on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate highlighted the orientation of side chains and the molecular packing driven by strong hydrogen bonds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Role in Anticancer Drug Synthesis

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative of this compound, is an important intermediate for small molecule anticancer drugs. The synthesis method is optimized for high yield, demonstrating its significance in drug development (Zhang, Ye, Xu, & Xu, 2018).

Diverse Applications in Chemical Synthesis

properties

IUPAC Name

tert-butyl 4-[2-hydroxyethyl(methyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-7-5-11(6-8-15)14(4)9-10-16/h11,16H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHVOWADPHQJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-((2-hydroxyethyl)(methyl)amino)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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